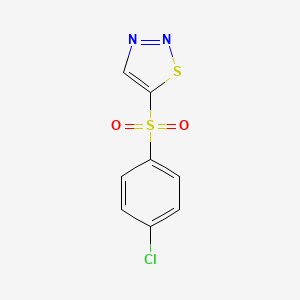

4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a well-known heterocyclic nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

The synthesis of thiadiazole derivatives involves several steps. For example, starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization were involved .Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It occurs in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis

The reactions involved in the synthesis of thiadiazole derivatives were monitored by thin layer chromatography . The type of substitution reaction in the final step was determined by two-dimensional (2D) NMR .Scientific Research Applications

Synthesis and Antiviral Activity

4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone derivatives have been synthesized for antiviral applications. Chen et al. (2010) described the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives with potential anti-tobacco mosaic virus activity (Chen et al., 2010).

Antimicrobial Agents

Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. The compounds exhibited moderate activity against bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains Aspergillus niger and Candida albicans (Sah et al., 2014).

Structural Studies

Kerru et al. (2019) focused on the structural study of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole. They combined spectroscopic techniques and X-ray diffraction to determine the crystal structure, which could aid in designing new chemical entities for specific applications (Kerru et al., 2019).

Corrosion Inhibition

Research by Kaya et al. (2016) utilized quantum chemical and molecular dynamics simulation studies on thiadiazole derivatives, including 4-chlorophenyl-related compounds, to predict their performance as corrosion inhibitors of iron. This study aids in understanding the interaction between metal surfaces and these molecules (Kaya et al., 2016).

Carbonic Anhydrase Inhibitors

Briganti et al. (2000) studied metal complexes of 5-(2-Chlorophenyl)-1, 3, 4-Thiadiazole-2-Sulfonamide, demonstrating significant inhibition of carbonic anhydrase isozymes, which are critical in ocular fluid secretion. This research provides insights for designing potent pharmacological agents (Briganti et al., 2000).

Mechanism of Action

Target of Action

The primary target of 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone is cytokinin oxidase/dehydrogenase (CKX) . CKX is an enzyme that catalyzes the degradation of cytokinins, which are hormones that regulate a wide range of essential processes in plants .

Mode of Action

4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone acts as an inhibitor of CKX . By inhibiting CKX, the compound increases the lifetime of cytokinins and their effects in plants . This results in enhanced cytokinin-like activity, which exceeds that of most other commonly used adenine-type cytokinins in regulating plant morphogenesis .

Biochemical Pathways

The compound affects the cytokinin signaling pathway. By inhibiting CKX, it prevents the degradation of cytokinins, leading to an increase in cytokinin levels . This can result in enhanced cell division, shoot and root development, seed and fruit development, germination, and response to environmental stresses .

Pharmacokinetics

The compound’s strong cytokinin-like activity suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of 4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone’s action are primarily related to its enhancement of cytokinin activity. This can lead to increased cell division, enhanced shoot and root development, improved seed and fruit development, and enhanced response to environmental stresses .

Future Directions

Thiadiazole derivatives, including “4-Chlorophenyl 1,2,3-thiadiazol-5-yl sulfone”, have a broad spectrum of pharmacological activities, making them a significant area of research . Future research could focus on further exploring the biological activities of these compounds and developing more potent derivatives.

properties

IUPAC Name |

5-(4-chlorophenyl)sulfonylthiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2S2/c9-6-1-3-7(4-2-6)15(12,13)8-5-10-11-14-8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFSHOAGNNVHJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=CN=NS2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide](/img/structure/B2355854.png)

![(3Ar,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2355861.png)

![(1S,7R)-4-[(2-Methylpropan-2-yl)oxycarbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2355862.png)

![N-(3-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2355872.png)

![2-[(2-{4-[(Tert-butoxycarbonyl)amino]piperidino}-2-oxoethyl)thio]acetic acid](/img/structure/B2355873.png)